molecular formula C7H10ClNO B8032557 3-Amino-4-methylphenol hydrochloride CAS No. 227302-39-8

3-Amino-4-methylphenol hydrochloride

Cat. No.: B8032557
CAS No.: 227302-39-8
M. Wt: 159.61 g/mol
InChI Key: QPZZKFZASXGPAF-UHFFFAOYSA-N
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Description

3-Amino-4-methylphenol hydrochloride (CAS 227302-39-8) is an organic compound with the molecular formula C7H10ClNO and a molecular weight of 159.61 g/mol . This compound serves as a versatile building block and intermediate in scientific research and industrial applications. Its primary application is in the hair dye industry, where it acts as a crucial coupling agent in oxidative hair coloring formulations to achieve permanent coloration and a diverse range of shades . It also finds use as a valuable chemical intermediate in the pharmaceutical sector and other chemical synthesis processes . As a research chemical, it is of significant interest for studying synthesis pathways and developing new compounds and materials. This product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Safe handling procedures should be followed, as the compound may cause skin and eye irritation . It is recommended to use personal protective equipment, wear impermeable gloves and eye protection, and handle the material in a well-ventilated area to avoid dust formation . The chemical should be stored in a cool, dry, and well-ventilated place, with the container kept tightly closed .

Properties

IUPAC Name

3-amino-4-methylphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.ClH/c1-5-2-3-6(9)4-7(5)8;/h2-4,9H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZZKFZASXGPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227302-39-8
Record name Phenol, 3-amino-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227302-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-methylphenol hydrochloride can be synthesized through the reduction of 4-nitro-3-methylphenol using reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is typically carried out under an inert atmosphere to prevent oxidation, and the product is then converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reduction methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale hydrogenation processes are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methylphenol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound to produce quinones or other oxidized derivatives.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the compound further.

  • Substitution: Nucleophilic substitution reactions can occur with various electrophiles, such as alkyl halides, under suitable conditions.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Further reduced amines or alcohols.

  • Substitution Products: Alkylated derivatives of the compound.

Scientific Research Applications

3-Amino-4-methylphenol hydrochloride has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Amino-4-methylphenol hydrochloride is similar to other phenolic compounds such as 4-aminophenol and 2-methyl-4-nitrophenol. it is unique in its structure and reactivity due to the presence of the amino group and the methyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity patterns compared to other phenolic compounds.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Purity Reference
3-Amino-4-methylphenol hydrochloride Not available C₇H₁₀ClNO 175.62 (calc.) -NH₂ (3), -CH₃ (4) Not reported ≥95% (HPLC) -
3-Amino-4-chlorophenol 16026-77-0 C₆H₆ClNO 143.56 -NH₂ (3), -Cl (4) 211–212 (dec) >95.0%
4-Amino-3-chlorophenol hydrochloride 145742-50-3 C₆H₆Cl₂NO 194.03 (calc.) -NH₂ (4), -Cl (3) Not reported ≥98%
(R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride 169032-01-3 C₈H₁₁Cl₂NO 208.08 -NH₂ (2), -Cl (3) phenyl Not reported >98.0%

Key Observations:

  • Substituent Effects: Replacing the methyl group in this compound with chlorine (as in 3-amino-4-chlorophenol) increases molecular weight (143.56 vs. 175.62) and alters electronic properties. Chlorine’s electron-withdrawing nature may enhance stability, as evidenced by the higher melting point (211–212°C) of 3-amino-4-chlorophenol compared to methyl-substituted analogs .
  • Purity and Synthesis: High-purity (>95%) aminophenol hydrochlorides are achievable via asymmetric synthesis or advanced chromatographic methods, as noted for (R)-2-amino-1-(3-chlorophenyl)ethanol hydrochloride .

Stability and Analytical Methods

  • Stability Data: While direct stability studies on this compound are absent, RP-HPLC methods validated for amitriptyline hydrochloride (Table 6, ) and gabapentin (Table 8, ) highlight standardized approaches for analyzing hydrochloride salts. These methods could be adapted for quality control of aminophenol derivatives.
  • Degradation Trends: Hydrochloride salts generally exhibit enhanced stability under controlled storage (-20°C), as noted for 4-dimethylamino-N-benzylcathinone hydrochloride .

Biological Activity

3-Amino-4-methylphenol hydrochloride, also known as 4-Amino-m-cresol, is a phenolic compound that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the chemical formula C8H12ClNC_8H_{12}ClN and is characterized by the presence of an amino group and a methyl group on the phenolic ring. This structure contributes to its unique biochemical properties and its role as a buffering agent in biological systems, particularly in cell cultures where maintaining pH is essential.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests potential applications in pharmaceuticals and as a preservative in cosmetics.

DNA Damage Induction

One of the notable biological activities of this compound is its ability to cause DNA damage in the presence of copper ions (Cu(II)). This property raises concerns regarding its mutagenic potential, necessitating further investigation into its safety profile .

The exact mechanism of action for this compound remains poorly understood. However, it is known to interact with cellular components leading to oxidative stress and DNA strand breaks when combined with metal ions like Cu(II) . This interaction could be attributed to the formation of reactive oxygen species (ROS), which are known to cause cellular damage.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria at low concentrations. The minimum inhibitory concentration (MIC) values varied depending on the bacterial strain tested.
  • Genotoxicity Assessments : A study conducted on mammalian cells indicated that exposure to this compound resulted in increased micronuclei formation, suggesting genotoxic effects that warrant careful evaluation for safety in consumer products .
  • Pharmacokinetics : Research into the pharmacokinetics of this compound revealed that it is metabolized into various metabolites, which may also exhibit biological activities. Understanding these pathways is crucial for assessing both therapeutic potential and safety.

Comparative Analysis

Property This compound Related Compounds
Chemical Formula C8H12ClNC7H9NO (3-Amino-4-methylphenol)
Antimicrobial Activity YesVaries by compound
DNA Damage Potential Yes (in presence of Cu(II))Some related compounds show similar effects
Buffering Capacity HighVaries

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the effects of this compound. This includes:

  • Long-term Toxicity Studies : To assess chronic exposure effects on human health.
  • Mechanistic Studies : To clarify how this compound interacts with cellular systems.
  • Therapeutic Applications : Exploring its potential as an antimicrobial agent or in drug formulation.

Q & A

Basic: What synthetic routes are recommended for preparing high-purity 3-Amino-4-methylphenol hydrochloride?

Methodological Answer:
A common approach involves reductive amination of 4-methylphenol derivatives followed by hydrochlorination. For example, starting with 4-methyl-3-nitrophenol, catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine. Subsequent treatment with HCl yields the hydrochloride salt. Purity (>98%) can be achieved via recrystallization in ethanol/water mixtures, monitored by HPLC . Melting point consistency (e.g., 183.5–184.6°C) should align with literature values to confirm crystallinity .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic protons (δ 6.5–7.2 ppm) and methyl/amine groups (δ 2.3–3.1 ppm).
  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 171.1 (free base) and [M+Cl]⁻ for the hydrochloride .
    Melting point analysis (e.g., 183–185°C) must account for decomposition tendencies; differential scanning calorimetry (DSC) is advised for thermal stability assessment .

Advanced: How can researchers resolve contradictions in reported melting points (e.g., 180°C vs. 185°C)?

Methodological Answer:
Discrepancies often arise from:

Hydrate vs. Anhydrous Forms : Thermogravimetric analysis (TGA) identifies water content. Recrystallize under controlled humidity.

Decomposition : DSC can detect endothermic peaks preceding melting. Use inert atmospheres (N₂/Ar) during analysis to minimize oxidative degradation .

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